N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide
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Overview
Description
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide is a complex organic compound featuring a thiazole ring fused with a naphthalene structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Biochemical Pathways
It is known that the compound is an important raw material for the synthesis of spectrum sensitization added dye in the photosensitive material industry . This suggests that it may play a role in the light absorption and color sensitivity pathways.
Result of Action
It is known that the compound is used in the photosensitive material industry to enhance and improve color film feeling red rock’s light sensitivity and color sensitivity . This suggests that it may have effects on the light absorption and color sensitivity of these materials.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide are not fully understood yet. Thiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, influencing the activity of the biomolecule .
Cellular Effects
The effects of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide on cellular processes are not well-documented. Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific compound and the type of cell.
Molecular Mechanism
The molecular mechanism of action of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide is not fully known. Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide in laboratory settings are not well-documented. Thiazole derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies over time .
Dosage Effects in Animal Models
The effects of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide at different dosages in animal models are not well-documented. Thiazole derivatives are known to exhibit dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide are not well-documented. Thiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide within cells and tissues are not well-documented. Thiazole derivatives are known to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide is not well-documented. Thiazole derivatives may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
The synthesis of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of dyes and chemical reaction accelerators.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Bleomycine: An antineoplastic drug.
Tiazofurin: Another antineoplastic agent.
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide stands out due to its unique combination of the thiazole and naphthalene structures, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c1-25-20-14-13-16-8-3-5-11-18(16)21(20)27-23(25)24-22(26)19-12-6-9-15-7-2-4-10-17(15)19/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPZVHMSHWJENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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